molecular formula C6H5BrO3 B13573794 5-Bromobenzene-1,2,4-triol

5-Bromobenzene-1,2,4-triol

Cat. No.: B13573794
M. Wt: 205.01 g/mol
InChI Key: MHBKJHLLNCEFSC-UHFFFAOYSA-N
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Description

5-Bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H5BrO3 It is a brominated derivative of benzene triol, characterized by the presence of three hydroxyl groups and one bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromobenzene-1,2,4-triol can be synthesized through several methods. One common approach involves the bromination of benzene-1,2,4-triol using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where benzene-1,2,4-triol is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Benzene-1,2,4-triol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromobenzene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromobenzene-1,2,4-triol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific pathways and targets involved. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding or undergo substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzene-1,2,3-triol: Another brominated benzene triol with hydroxyl groups at different positions.

    Benzene-1,2,4-triol: The non-brominated parent compound.

    5-Chlorobenzene-1,2,4-triol: A chlorinated analog with similar properties.

Uniqueness

5-Bromobenzene-1,2,4-triol is unique due to the specific positioning of the bromine atom and hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of the bromine atom can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

5-bromobenzene-1,2,4-triol

InChI

InChI=1S/C6H5BrO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H

InChI Key

MHBKJHLLNCEFSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)O)O

Origin of Product

United States

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